2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile
Description
Historical Context and Discovery Timeline
The historical development of 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile is intrinsically linked to the broader evolution of hydrazono chemistry, which traces its origins to the pioneering work of Emil Fischer in 1875. Fischer's synthesis of phenylhydrazine marked the beginning of systematic hydrazono research, establishing the foundation for understanding these nitrogen-nitrogen bonded compounds and their synthetic utility. The subsequent work by Ludwig Knorr, Fischer's assistant, demonstrated the practical applications of hydrazine derivatives in pharmaceutical synthesis, particularly in the production of antipyrine, which served as an antipyretic during the influenza epidemic of 1889-1890.
The specific compound 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile emerged from the continued exploration of hydrazono derivatives that gained momentum in the early 1950s. During this period, researchers discovered that isonicotinhydrazide and its isopropyl derivative exhibited significant efficacy in treating human tuberculosis, providing substantial impetus for the development of hydrazide derivatives and their condensation products with aldehydes and ketones. The systematic study of hydrazones intensified as researchers recognized that these condensation products often demonstrated lower toxicity than their parent hydrazides due to the blocking of free amino groups, leading to enhanced therapeutic potential.
The formal identification and registration of 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile in chemical databases occurred in the early 21st century, with its first appearance in PubChem records dating to 2005. This timeline reflects the compound's emergence during a period of intensive research into dichlorophenyl-substituted compounds and their biological activities. The assignment of Chemical Abstracts Service number 3780-83-4 indicates that the compound was synthesized and characterized prior to its database registration, suggesting active research interest in this specific molecular structure during the late 20th and early 21st centuries.
The compound's discovery timeline also intersects with broader developments in malononitrile chemistry. Malononitrile itself, first prepared through dehydration of cyanoacetamide, became a crucial building block in organic synthesis with annual production reaching approximately 20,000,000 kilograms by 2007. The incorporation of malononitrile into hydrazono compounds represents a logical extension of synthetic methodology, combining the versatility of the malononitrile fragment with the biological activity associated with hydrazono functionalities.
Significance in Organic and Medicinal Chemistry
The significance of 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile in organic chemistry stems from its role as a versatile synthetic intermediate and its unique reactivity profile. The compound serves as an important building block in the synthesis of complex organic molecules, particularly in the construction of heterocyclic systems that are prevalent in pharmaceutical compounds. The presence of multiple reactive sites within the molecule enables diverse synthetic transformations, including oxidation reactions that can convert the compound to corresponding oxides, reduction reactions yielding hydrazine derivatives, and substitution reactions that allow for the introduction of various functional groups onto the phenyl ring.
The compound's utility in organic synthesis extends to its application in multicomponent reactions and cyclization processes. Research has demonstrated that hydrazono compounds similar to 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile participate effectively in condensation reactions with various carbonyl compounds, leading to the formation of pyrazole, pyridazine, and other nitrogen-containing heterocycles. These transformations are particularly valuable in medicinal chemistry, where such heterocyclic frameworks constitute essential pharmacophores in numerous therapeutic agents.
In medicinal chemistry, the compound has garnered significant attention due to its demonstrated biological activities across multiple therapeutic areas. Comprehensive biological evaluations have revealed that 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile exhibits notable antimicrobial properties, with in vitro studies demonstrating significant activity against various bacterial strains. The compound's antimicrobial efficacy is particularly noteworthy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values indicating substantial potency.
| Pathogen | Minimum Inhibitory Concentration (micrograms per milliliter) | Activity Classification |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.50 | Bactericidal |
The compound's anticancer properties represent another significant aspect of its medicinal chemistry profile. Cytotoxicity assays conducted on human tumor cell lines have revealed promising results, with the compound demonstrating effective inhibition of cell proliferation in both breast cancer and lung cancer cell lines. These findings suggest potential applications in cancer chemotherapy, although further research is required to fully elucidate the compound's therapeutic potential and mechanisms of action.
| Cell Line | Inhibitory Concentration 50 (micromolar) | Observed Effect |
|---|---|---|
| MCF-7 (breast cancer) | 15.5 | Cytotoxic |
| NCI-H460 (lung cancer) | 12.3 | Cytotoxic |
The mechanism of action underlying the compound's biological activities involves complex interactions with cellular targets. The hydrazono group demonstrates capability for hydrogen bond formation and interaction with various enzymes and receptors within biological systems. Research indicates that the compound may function through enzyme inhibition, receptor modulation, and the generation of reactive oxygen species, contributing to its antimicrobial and anticancer effects. The specific substitution pattern on the phenyl ring, particularly the presence of chlorine atoms at the 3,5-positions, appears to enhance the compound's lipophilicity and may influence its interaction with biological targets.
The compound's significance extends to its role in advancing understanding of structure-activity relationships within the hydrazono class of compounds. Comparative studies with related derivatives, including compounds with different halogen substitution patterns and alternative nitrile configurations, have provided valuable insights into the molecular features responsible for biological activity. This research has contributed to the rational design of new hydrazono derivatives with enhanced therapeutic properties and reduced toxicity profiles.
Properties
IUPAC Name |
2-[(3,5-dichlorophenyl)hydrazinylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N4/c10-6-1-7(11)3-8(2-6)14-15-9(4-12)5-13/h1-3,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBDYEGXPRAQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NN=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371098 | |
| Record name | (3,5-Dichlorophenyl)carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3780-83-4 | |
| Record name | (3,5-Dichlorophenyl)carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The core synthetic approach for 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile typically involves the condensation of malononitrile with a hydrazine derivative bearing the 3,5-dichlorophenyl group. This condensation forms the hydrazono linkage (-N=NH-) connecting the malononitrile moiety with the aromatic ring.
- Key Reaction:
Malononitrile + 3,5-dichlorophenyl hydrazine → 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile
This reaction is often facilitated by refluxing the reactants in an appropriate solvent, sometimes in the presence of catalytic amounts of acid (e.g., glacial acetic acid) to promote condensation and improve yields.
Reaction Conditions and Solvents
- Solvents: Ethanol or absolute ethanol is commonly used as the reaction medium due to its ability to dissolve both malononitrile and hydrazine derivatives and its moderate boiling point, which facilitates reflux conditions.
- Catalysts: A few drops of glacial acetic acid are often added to catalyze the condensation reaction, enhancing the electrophilicity of the malononitrile carbon and promoting hydrazone formation.
- Temperature: Refluxing the reaction mixture for 4–6 hours is typical, ensuring complete reaction and formation of the hydrazono compound.
- Workup: After reflux, the mixture is usually evaporated to reduce volume, followed by cooling to precipitate the product, which is then filtered, washed (commonly with cold ethanol), dried, and recrystallized for purification.
Variations in Synthetic Approaches
Several variations and related methods have been reported in the literature for synthesizing hydrazono malononitrile derivatives, including the target compound:
Microwave-Assisted Synthesis:
Microwave irradiation has been employed to accelerate Knoevenagel-type condensations involving malononitrile derivatives, reducing reaction times significantly (seconds to minutes) while maintaining good yields. Although specific reports on 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile are limited, this method is applicable to similar benzylidenemalononitrile derivatives and could be adapted.Use of Hydrazonoyl Chlorides:
Some syntheses involve reacting acid hydrazides with hydrazonoyl chlorides in ethanol under reflux to form hydrazono derivatives. This method can yield substituted hydrazono malononitrile analogs with good purity and yields.Multicomponent Reactions:
In some cases, multi-component reactions involving substituted ketones, malononitrile, and hydrazine derivatives in the presence of bases or catalysts have been reported to synthesize related hydrazono compounds. These methods can potentially be optimized for the target compound.
Mechanistic Insights
The condensation mechanism generally proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of malononitrile, followed by elimination of water to form the hydrazone linkage. This process is acid-catalyzed to increase the electrophilicity of malononitrile’s methylene carbon.
- Stepwise Mechanism:
- Protonation of malononitrile carbonyl equivalent (or activated methylene).
- Nucleophilic attack by hydrazine nitrogen.
- Formation of an intermediate hydrazine adduct.
- Elimination of water to yield the hydrazono compound.
This mechanism is supported by analogous reactions of malononitrile with substituted hydrazines and hydrazides.
Representative Data Table of Reaction Conditions and Yields
Research Findings and Optimization Notes
Yield Optimization:
The presence of acid catalyst and choice of solvent significantly influence the yield. Glacial acetic acid catalysis and ethanol solvent are favored for balancing reaction rate and product purity.Purity and Characterization:
The products are typically isolated as crystalline solids, characterized by melting point, IR spectroscopy (notably C≡N stretching around 2200 cm⁻¹ and N=N stretching), and NMR spectroscopy to confirm hydrazone formation.Microwave-Assisted Advantages: Microwave-assisted methods offer rapid synthesis with comparable or improved yields, suggesting potential for scale-up and green chemistry applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile serves as an important intermediate for synthesizing more complex organic compounds. Its unique hydrazono group allows for various chemical reactions, including:
- Oxidation : Leading to the formation of oxides.
- Reduction : Converting it into hydrazine derivatives.
- Substitution Reactions : The chlorine atoms can be replaced with other functional groups under specific conditions.
These reactions are crucial for developing new materials and compounds with tailored properties.
Medicine
Research is ongoing to explore the potential therapeutic uses of this compound. Preliminary studies suggest that it may exhibit:
- Antiproliferative Activity : It has shown promise as an antiproliferative agent against various tumor cell lines. For example, derivatives of this compound have been evaluated for their effectiveness against cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) .
Case Study:
- A study demonstrated that derivatives synthesized from this compound exhibited significant inhibition of tumor cell growth, suggesting potential applications in cancer therapy .
Industry
In industrial applications, 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile is utilized in the production of:
- Dyes and Pigments : Its vibrant color properties make it suitable for use in various dye formulations.
- Chemical Intermediates : It plays a role in synthesizing other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to modulate different biochemical activities .
Comparison with Similar Compounds
Table 1: Comparative Physical Properties of Selected Analogs
Key Observations :
- Halogenated derivatives (5b, 5c) exhibit higher melting points (210–219°C) compared to methoxy-substituted analogs (214–216°C), likely due to stronger halogen-mediated intermolecular interactions .
- The cyano (C≡N) stretch in IR spectra consistently appears at ~2200–2250 cm⁻¹ across analogs, confirming the integrity of the malononitrile core .
Table 2: Motility Inhibition of Selected Analogs Against C. elegans
| Compound | Substituent(s) | Motility Inhibition (%) | Reference |
|---|---|---|---|
| HF-00006 | 4-Trifluoromethyl | 89 | |
| Dinoterb | 2-tert-butyl, nitro | Not applicable (pesticide) | |
| Diflufenzopyr | 3,5-Difluoro | Herbicidal activity |
Key Observations :
- The trifluoromethyl-substituted HF-00006 shows 89% motility inhibition against C. elegans, suggesting that electron-withdrawing groups enhance anthelmintic activity .
- The 3,5-difluoro substitution in diflufenzopyr (a herbicide) highlights the role of halogen positioning in bioactivity .
Electronic and Reactivity Trends
- Electron-donating groups (OMe, CH₃) : Reduce electrophilicity but may improve solubility or stability in biological systems .
- Trifluoromethyl vs. Chloro : CF₃ groups exert stronger electron-withdrawing effects than Cl, which could amplify bioactivity (e.g., HF-00006 vs. hypothetical 3,5-dichloro analog) .
Biological Activity
2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile (CAS No. 3780-83-4) is a hydrazone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a hydrazone functional group linked to a malononitrile moiety, which contributes to its reactivity and biological properties. The presence of the 3,5-dichlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Properties
Research has demonstrated that 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency against pathogens such as Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.50 | Bactericidal |
Anticancer Activity
In vitro assays have evaluated the compound's effects on human tumor cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The compound showed notable cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15.5 | Cytotoxic |
| NCI-H460 | 12.3 | Cytotoxic |
The biological activity of 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells.
- Receptor Interaction : It may interact with specific receptors, modulating signaling pathways critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Studies suggest that the compound induces oxidative stress in microbial and cancer cells, contributing to its antimicrobial and anticancer effects .
Case Studies
A series of experiments conducted by researchers highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Study : A study evaluated the compound against clinical isolates of resistant bacteria, demonstrating potent activity that suggests potential for therapeutic use in treating infections caused by resistant strains.
- Cancer Research : In a comparative study with established chemotherapeutics, 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile exhibited superior cytotoxicity against specific cancer cell lines, suggesting its potential as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : A robust synthesis involves coupling 3,5-dichlorophenylhydrazine with malononitrile under acidic or solvent-free conditions. Key parameters include temperature control (20–60°C) and stoichiometric ratios to minimize side reactions. For malononitrile synthesis, details a one-step method using cyanoacetamide and phosgene with a yield >93% under dichloromethane solvent and diethylamine catalysis. Adjusting reaction time and catalyst loading (0.005–0.02 mass ratio) can optimize intermediates like hydrazones .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer : Infrared linear-dichroic (IR-LD) spectroscopy ( ) is critical for assigning vibrational modes and confirming the hydrazone tautomer. Rotational spectroscopy () provides precise bond angles and lengths, especially for nitrile groups. Discrepancies between experimental and computational spectra (e.g., DFT-predicted vs. observed CN stretches) are resolved by refining basis sets (e.g., B3LYP/6-311++G**) or considering solvent effects in simulations .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : According to GHS classifications (), the compound requires PPE (nitrile gloves, lab coat) and fume hood use due to acute oral toxicity (H302) and skin irritation (H315). Storage should avoid heat sources (P210), and spills must be neutralized with activated carbon. Emergency procedures include immediate eye rinsing (P305+P351+P338) and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How do density-functional theory (DFT) methods perform in modeling the electronic structure of this compound, and which functionals are most reliable?
- Methodological Answer : Hybrid functionals like B3LYP ( ) are preferred for thermochemical accuracy (average error <2.4 kcal/mol in atomization energies). However, for correlation-energy corrections, the Colle-Salvetti functional ( ) improves predictions for π-conjugated systems. Basis sets (e.g., cc-pVTZ) must include polarization/diffuse functions to capture lone-pair interactions in nitrile and hydrazone groups .
Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?
- Methodological Answer : The electron-withdrawing nitrile groups activate the hydrazone moiety for nucleophilic attack. Kinetic studies using stopped-flow spectroscopy can track intermediates. For example, in [3+2] cycloadditions, the hydrazone’s α,β-unsaturated system reacts with dipolarophiles (e.g., alkenes) under Lewis acid catalysis (). Computational modeling (IRC analysis) verifies transition states and regioselectivity .
Q. How can conflicting crystallographic and spectroscopic data on tautomeric forms be reconciled?
- Methodological Answer : X-ray diffraction () often stabilizes the keto-hydrazone form in the solid state, while solution-phase NMR or UV-Vis ( ) may show enol dominance. Solvent polarity (e.g., DMSO vs. CHCl₃) and pH adjustments (e.g., acetic acid) shift tautomeric equilibria. Variable-temperature studies and DFT-MD simulations account for dynamic effects .
Q. What novel catalytic systems (e.g., ionic liquids) enhance the compound’s application in asymmetric synthesis?
- Methodological Answer : Ionic liquids like [BMIM][PF₆] ( ) improve solubility and stabilize reactive intermediates in photoenzymatic cascades ( ). For β-chiral malononitrile derivatives, a one-pot strategy combining Knoevenagel condensation (photocatalytic) with enzymatic reduction (e.g., ene-reductases) achieves >90% enantiomeric excess under mild conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
